5-Amino-3-methylisoxazole-4-carboxylic acid is a compound recognized for its unique structure and potential applications in medicinal chemistry. This compound is classified as a non-proteinogenic amino acid, which means it is not one of the standard amino acids used by organisms to synthesize proteins. Instead, it serves as a building block for the synthesis of various bioactive compounds and peptidomimetics.
5-Amino-3-methylisoxazole-4-carboxylic acid can be derived from the hydrolysis of its esters, such as ethyl or methyl esters, which are synthesized through various chemical methods. Its structural characteristics and functional properties make it a subject of interest in both organic synthesis and pharmacological research.
This compound falls under the category of isoxazole derivatives, which are heterocyclic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms. It is specifically classified as an amino acid due to the presence of an amino group (-NH2) attached to the isoxazole ring.
The synthesis of 5-amino-3-methylisoxazole-4-carboxylic acid can be achieved through several methods:
The reaction conditions typically involve maintaining specific temperatures and utilizing various solvents to enhance yield and purity. For instance, triethylamine is often used as a base in reactions involving acyl chlorides to minimize by-products and maximize efficiency .
The molecular formula for 5-amino-3-methylisoxazole-4-carboxylic acid is C₅H₈N₂O₃. Its structure consists of an isoxazole ring with an amino group at the 5-position and a carboxylic acid at the 4-position.
5-Amino-3-methylisoxazole-4-carboxylic acid participates in various chemical reactions, particularly in forming derivatives that exhibit biological activity:
Reactions are often monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess purity and yield.
The mechanism by which 5-amino-3-methylisoxazole-4-carboxylic acid exerts its effects primarily involves its role as a building block in peptide synthesis. When incorporated into peptides, it influences their structural and functional properties, enhancing their potential therapeutic activities.
Research indicates that this compound can modulate biological activities when used in hybrid peptides consisting of both α-amino acids and β-amino acids, presenting opportunities for developing novel therapeutic agents .
The compound exhibits typical behavior of carboxylic acids and amines:
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to characterize its properties accurately .
5-Amino-3-methylisoxazole-4-carboxylic acid has several scientific applications:
5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA; CAS 84661-50-7) emerged as a chemically novel β-amino acid due to its distinctive isoxazole heterocyclic core. Structurally classified as a non-proteinogenic β-amino acid, AMIA positions the amino group on the β-carbon relative to the carboxylic acid functionality, differentiating it from canonical α-amino acids. This configuration inherently restricts its incorporation into ribosomal protein synthesis pathways [1] [2].
Early chemical investigations revealed AMIA’s synthetic challenges, particularly the unusual reactivity of its 5-amino group. Resonance and intramolecular hydrogen bonding confer partial imine character (~34.2%) to this group, stabilizing the molecule but limiting its nucleophilicity in standard acylation reactions. This property historically complicated traditional protection strategies using fluorenylmethyloxycarbonyl (Fmoc) groups during peptide synthesis. Attempts to generate Fmoc-AMIA-OH yielded only trace amounts of the desired product, characterized by low-intensity signals in ESI-MS (m/z 365.116) and HPLC [2]. Consequently, researchers pioneered innovative solid-phase synthetic approaches using unprotected AMIA, exploiting its unique electronic profile rather than treating it as a limitation.
AMIA’s significance deepened with crystallographic and computational analyses (e.g., NBO analysis at B3LYP/6-311++G(df,pd) level), confirming strong intramolecular H-bonding between the amino group and carbonyl oxygen. This interaction rigidifies its structure and contributes to its stability under acidic conditions—an asset for peptide synthesis [2] [4]. Historically, its role expanded from a synthetic curiosity to a strategic building block upon recognizing the therapeutic potential of β-amino acid-containing peptidomimetics. Isoxazole derivatives like leflunomide demonstrated immunosuppressive and anticancer activities, hinting that AMIA’s heterocyclic core could confer bioactive properties to engineered peptides [4].
Table 1: Key Structural and Chemical Properties of AMIA
Property | Value/Description | Significance |
---|---|---|
Chemical Formula | C₅H₆N₂O₃ | Confirms molecular composition |
Molecular Weight | 142.11 g/mol | Essential for stoichiometric calculations |
CAS Number | 84661-50-7 | Unique compound identifier |
Amino Group Reactivity | Partial imine character (34.19%), stabilized by H-bonding | Limits protection efficiency; requires tailored synthesis |
Configuration | Non-proteinogenic β-amino acid | Enables synthesis of abiotic peptide backbones |
AMIA exemplifies the strategic application of unnatural amino acids (UAAs) to overcome inherent limitations of natural peptides—particularly susceptibility to proteolysis and conformational instability. Its integration into α/β-mixed peptides leverages the structural duality of peptide backbones: β-amino acids like AMIA enhance metabolic stability by resisting enzymatic degradation, while α-amino acids maintain biological recognition [1] [2].
Recent advances demonstrate AMIA’s efficient coupling to resin-bound peptides using classical (HATU-mediated) and ultrasonically agitated solid-phase synthesis. Ultrasonic methods notably reduce coupling times from hours to minutes while improving product purity. For example, AMIA was successfully incorporated into model peptides (e.g., H-DVYT-NH₂, H-EAAA-NH₂) confirmed via ESI-MS and HPLC analysis. This technical feasibility establishes AMIA as a practical building block for diverse peptidomimetic architectures [1] [2].
Biologically, the isoxazole moiety is a privileged scaffold in drug design. Isoxazole derivatives exhibit targeted activities as AMPA receptor agonists, TGR5 receptor modulators, and immune response modifiers. AMIA’s structure—featuring a directly linked heterocycle—mirrors pharmacophores found in low-molecular-weight immunomodulators. For instance, analogs like 5-amino-3-methyl-4-[2-(5-amino-1,3,4-oxadiazolo)]-isoxazole exhibit potent immunosuppression, suggesting AMIA-derived peptides could engage similar targets [4].
Furthermore, AMIA enables the rational design of "α/β-hybrid" peptides mimicking therapeutic biologics. Examples include:
Table 2: Synthetic Strategies and Biomedical Applications of AMIA-Modified Peptides
Synthetic Approach | Conditions | Peptide Sequence Examples | Potential Therapeutic Role |
---|---|---|---|
Classical Solid-Phase | HATU, DIPEA, DMF, 2 hr coupling | AMIA-DVYT-NH₂ | Immunosuppression |
Ultrasonic Agitation | HATU, DIPEA, DMF, <15 min coupling | AMIA-EAAA-NH₂ | Metabolic disorder therapeutics (TGR5 agonism) |
N-Terminal Incorporation | Unprotected AMIA, standard Fmoc deprotection | AMIA-PPPP-NH₂ | Antifibrillogenic agents |
AMIA’s versatility underscores a broader trend: UAAs are redefining peptide-based drug discovery. By combining synthetic accessibility with bioactive heterocycles, this β-amino acid provides a template for next-generation peptidomimetics targeting historically "undruggable" pathways [1] [2] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: